2-(6-(Benzyloxy)-1-methyl-1H-indol-3-yl)ethanamine
Description
2-(6-(Benzyloxy)-1-methyl-1H-indol-3-yl)ethanamine (CAS 61675-21-6) is a substituted tryptamine derivative characterized by:
- Indole core: A 1-methyl-1H-indole scaffold.
- Substituents: A benzyloxy (–OBzl) group at the 6-position and an ethylamine (–CH2CH2NH2) side chain at the 3-position.
- Molecular formula: C18H20N2O (neutral form), with a molecular weight of 296.37 g/mol.
Its structural features, including the electron-donating benzyloxy group and N-methylation, influence its pharmacokinetic and pharmacodynamic properties compared to simpler analogs.
Properties
CAS No. |
61675-21-6 |
|---|---|
Molecular Formula |
C18H20N2O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
2-(1-methyl-6-phenylmethoxyindol-3-yl)ethanamine |
InChI |
InChI=1S/C18H20N2O/c1-20-12-15(9-10-19)17-8-7-16(11-18(17)20)21-13-14-5-3-2-4-6-14/h2-8,11-12H,9-10,13,19H2,1H3 |
InChI Key |
ZAPGKOBITMUPMY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)OCC3=CC=CC=C3)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Benzyloxy)-1-methyl-1H-indol-3-yl)ethanamine typically involves several steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a suitable benzylic halide reacts with the indole derivative in the presence of a base.
Methylation: The methyl group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Attachment of the Ethanamine Side Chain: The ethanamine side chain can be introduced through reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase reaction efficiency, and implementing purification techniques like crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can occur at the indole ring or the ethanamine side chain, potentially forming reduced indole derivatives or primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyloxy group, where nucleophiles like thiols or amines can replace the benzyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Reduced indole derivatives, primary amines.
Substitution: Thiol-substituted, amine-substituted, or alkoxide-substituted indole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-(6-(Benzyloxy)-1-methyl-1H-indol-3-yl)ethanamine is C18H20N2O, with a molecular weight of approximately 280.36 g/mol. The benzyloxy group increases the compound's lipophilicity, which may influence its absorption and distribution within biological systems .
Neuropharmacology
Research indicates that compounds similar to this compound exhibit various neuropharmacological activities. These include:
- Cholinesterase Inhibition : The compound may serve as a potential inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. In vitro studies have shown that related compounds display significant inhibitory activities against AChE, suggesting that this compound could be explored for similar effects .
- Monoamine Oxidase Inhibition : The compound has potential as an inhibitor of monoamine oxidases (MAO-A and MAO-B), enzymes involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine, which are beneficial in treating depression and anxiety disorders .
Cancer Research
The compound's structural features may also confer anticancer properties. Preliminary studies on structurally related compounds have shown cytotoxic effects against various cancer cell lines, including prostate and colon cancer cells . The mechanism of action may involve the induction of apoptosis or inhibition of cell proliferation.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine | Chlorine substitution on indole | Known NMDA receptor antagonist |
| 2-(6-methyl-1H-indol-3-yl)ethanamine | Methyl instead of benzyloxy group | Exhibits different pharmacological effects |
| 2-(5-fluoroindolyl)ethanamine | Fluorine substitution | Potentially altered bioavailability |
This table illustrates how modifications to the indole structure can significantly affect biological activity and therapeutic potential.
Case Studies
Several studies have investigated the pharmacological profiles of related compounds, providing insights into the potential applications of this compound:
- Study on Cholinesterase Inhibitors : A study evaluated various derivatives for their ability to inhibit AChE and MAO enzymes, revealing that compounds with similar structures to this compound exhibited promising inhibitory activity, supporting its potential use in neurodegenerative disease therapies .
- Anticancer Activity Assessment : Research has demonstrated that certain indole derivatives can inhibit cancer cell growth through mechanisms such as apoptosis induction. This suggests that this compound may possess similar properties worth exploring in cancer therapeutics .
Mechanism of Action
The mechanism of action of 2-(6-(Benzyloxy)-1-methyl-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity, block receptor binding, or alter ion channel function, thereby influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Structural Analogs: Substitution Patterns and Key Differences
Biological Activity
2-(6-(Benzyloxy)-1-methyl-1H-indol-3-yl)ethanamine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C18H20N2O
- Molecular Weight : 280.36 g/mol
- CAS Number : 61675-21-6
The structure features an indole moiety with a benzyloxy group and an ethanamine side chain, enhancing its lipophilicity and possibly influencing its biological interactions .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Neuroprotective Effects : The compound has shown promise in protecting neurons from amyloid-beta-induced neurotoxicity, which is significant for Alzheimer's disease research .
- Antimicrobial Properties : Compounds with similar structures have demonstrated antibacterial activity against various strains, suggesting potential applications in treating infections .
- Inhibition of Enzymatic Activity : Some studies suggest that related compounds can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for cognitive function and memory .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The benzyloxy substitution enhances binding affinity to various receptors, potentially increasing its efficacy as a therapeutic agent.
- Antioxidant Properties : The compound may exhibit antioxidant effects, contributing to neuroprotection by reducing oxidative stress in neuronal cells.
- Modulation of Neurotransmitter Systems : Its structural similarity to other indole derivatives suggests it may influence neurotransmitter systems, particularly serotonin and dopamine pathways .
Comparative Analysis with Related Compounds
A comparison with structurally related compounds highlights the significance of the benzyloxy group in modulating biological activity. The following table summarizes key analogs and their unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine | Chlorine substitution on indole | Known NMDA receptor antagonist |
| 2-(6-methyl-1H-indol-3-yl)ethanamine | Methyl instead of benzyloxy group | Exhibits different pharmacological effects |
| 2-(5-fluoroindolyl)ethanamine | Fluorine substitution | Potentially altered bioavailability |
These comparisons illustrate how variations in substituents affect biological activity and therapeutic potential.
Case Studies and Research Findings
Recent studies have focused on the neuroprotective effects of this compound. For example:
- Study on Amyloid-Beta Toxicity :
- Antibacterial Activity Assessment :
Q & A
Q. What synthetic strategies are employed for the preparation of 2-(6-(benzyloxy)-1-methyl-1H-indol-3-yl)ethanamine?
The synthesis typically involves multi-step routes starting from substituted indole precursors. For example, the Bischler-Napieralski reaction is a key method to form the indole backbone, followed by functional group modifications. A representative approach includes:
Indole Core Formation : Starting with 6-benzyloxyindole derivatives, alkylation at the 1-position introduces the methyl group.
Ethanamine Sidechain Installation : Reductive amination or nucleophilic substitution at the 3-position introduces the ethanamine moiety.
Protection/Deprotection : Benzyloxy groups are often protected during synthesis and later removed under catalytic hydrogenation .
Q. How can researchers validate the structural identity of this compound?
Structural characterization relies on:
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods due to potential amine volatility.
- First Aid : In case of skin contact, wash immediately with water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How does the benzyloxy group influence the compound’s biological activity in receptor-binding assays?
The benzyloxy group enhances lipophilicity, potentially improving blood-brain barrier penetration. Comparative studies with methoxy or hydroxyl analogs (e.g., 6-methoxyindole derivatives) show that benzyloxy substituents increase affinity for serotonin receptors (e.g., 5-HT) but may reduce metabolic stability due to enzymatic cleavage .
Q. What analytical methods resolve contradictions in reported solubility or stability data?
Q. How can computational modeling guide the design of analogs with improved pharmacokinetic profiles?
- Molecular Dynamics Simulations : Predict binding modes to targets like monoamine transporters.
- ADMET Prediction : Tools like SwissADME estimate logP, solubility, and CYP450 interactions.
- Docking Studies : Compare interactions of benzyloxy vs. halogenated analogs with receptor active sites .
Q. What strategies mitigate challenges in scaling up synthesis for in vivo studies?
- Flow Chemistry : Optimize exothermic steps (e.g., alkylation) for safer large-scale production.
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) improve yield in deprotection steps.
- Purification : Use flash chromatography or recrystallization to maintain >95% purity .
Methodological Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | CHNO | |
| Molecular Weight | 296.37 g/mol | |
| LogP (Predicted) | 3.2 ± 0.5 | |
| Solubility (Water) | <1 mg/mL (pH 7.4) |
Q. Table 2. Common Synthetic Intermediates
| Intermediate | Role in Synthesis | Key Reaction |
|---|---|---|
| 6-Benzyloxy-1-methylindole | Core indole scaffold | Friedel-Crafts alkylation |
| 3-(2-Aminoethyl)indole | Ethanamine precursor | Reductive amination |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
